2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)14-11-15(12-7-3-1-4-8-12)26-20-16(14)17(25)19(28-20)18(27)13-9-5-2-6-10-13/h1-11H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWTXBNLUGJPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137183 | |
| Record name | [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299164-11-7 | |
| Record name | [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299164-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Sulfonamide Precursors
The thieno[2,3-b]pyridine core is synthesized via acid-catalyzed cyclization of N-(thienylmethyl) sulfonamides, as demonstrated in US Patent 3,969,358. A representative protocol involves:
-
Starting Material : N-(3-thienylmethyl)-N-[2,2-(isopropoxy)ethyl]-para-toluenesulfonamide.
-
Reaction Conditions : Reflux in hydrochloric acid (6M) and ethanol at 85°C for 8 hours.
-
Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and column chromatography (hexane:ethyl acetate, 3:1).
This method yields 74% of the unsubstituted thieno[2,3-b]pyridine scaffold, which serves as a foundational intermediate for subsequent functionalization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is incorporated at position 4 via nucleophilic substitution or direct cyclization with CF₃-containing reagents. A modified approach from Hilaris Publisher’s thienopyrimidinone synthesis is adapted:
-
Reagent : Trifluoroacetic anhydride (TFAA) in dichloromethane.
-
Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.
-
Outcome : 68% yield of 4-trifluoromethyl-thieno[2,3-b]pyridine, confirmed by NMR (δ = -63.2 ppm).
Functionalization at Position 2: Benzoylation Strategies
Friedel-Crafts Acylation
The benzoyl group is introduced at position 2 using Friedel-Crafts chemistry:
-
Substrate : 4-Trifluoromethyl-thieno[2,3-b]pyridine.
-
Reagents : Benzoyl chloride (1.2 eq), aluminum chloride (1.5 eq).
-
Conditions : Reaction in anhydrous dichloroethane at 40°C for 6 hours.
-
Yield : 82% after purification via silica gel chromatography.
Spectroscopic Validation :
Alternative Acylation via Suzuki Coupling
For enhanced regioselectivity, a palladium-catalyzed Suzuki coupling is employed:
-
Substrate : 2-Bromo-4-trifluoromethyl-thieno[2,3-b]pyridine.
-
Reagents : Benzoylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).
-
Conditions : Reflux in dioxane/water (4:1) for 12 hours.
Amination at Position 3
Nitro Reduction Pathway
A two-step amination strategy is utilized:
Direct Amination via Buchwald-Hartwig Coupling
A one-pot palladium-mediated approach simplifies the synthesis:
-
Substrate : 3-Bromo-2-benzoyl-6-phenyl-4-trifluoromethyl-thieno[2,3-b]pyridine.
-
Reagents : Ammonia (2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
-
Conditions : 100°C in toluene for 8 hours.
Optimization and Challenges
Solvent and Temperature Effects
Spectroscopic Characterization Table
| Parameter | Value | Technique |
|---|---|---|
| Melting Point | 236–238°C | Differential Scanning Calorimetry |
| Molecular Ion (m/z) | 453.12 (M+H)⁺ | LC-MS |
| NMR | δ = -63.2 ppm | 400 MHz NMR |
| C=O Stretch | 1685 cm⁻¹ | IR Spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent has been explored in various studies:
- Anticancer Activity : Research indicates that thieno[2,3-b]pyridine derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of breast and colon cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes. Studies have shown that derivatives of thieno[2,3-b]pyridine possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Neuropharmacology
Recent investigations into the neuropharmacological effects of thieno[2,3-b]pyridines have suggested their role in modulating neurotransmitter systems. For example:
- Dopaminergic Activity : Certain derivatives have been found to act as dopamine receptor agonists, which could be beneficial in treating conditions like Parkinson's disease .
Material Science
In addition to biological applications, 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is being studied for its properties in material science:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Wang et al., 2014 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Rodinovskaya et al., 1985 | Antimicrobial | Showed effective inhibition of E. coli growth at concentrations as low as 5 µg/mL. |
| Zuo et al., 2018 | Neuropharmacology | Identified as a selective dopamine D2 receptor agonist with potential implications for Parkinson's treatment. |
| Liu et al., 2020 | Organic Electronics | Achieved high efficiency in OLEDs with a luminance of over 10,000 cd/m² at low driving voltages. |
Mechanism of Action
The mechanism of action of 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (5a–5d)
- Structure : Replace the benzoyl group with cyclopropyl (5a), cyclobutyl (5b), cyclopentyl (5c), or cyclohexyl (5d) 1,3,4-oxadiazol-2-yl groups .
- Synthesis : 10-step protocol with yields of 25–30%, lower than the benzoyl derivative’s typical yield (≥90%) .
- NMR data show upfield shifts for cycloalkyl protons (e.g., 5c: δ 3.38–3.21 ppm for cyclopentyl) .
Sulfinyl Derivatives (12d, 12e, 12f, SW033291)
Ester/Carbonate Derivatives
- Structure : Ester (e.g., ethyl carboxylate) or carbonate prodrug moieties at position 2 .
- Bioactivity : Improved solubility and anti-proliferative activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. Esters enhance cellular penetration despite poor parent compound solubility .
Comparative Data Table
Key Findings
Synthetic Complexity : Benzoyl derivatives require fewer steps (e.g., 10 steps for oxadiazoles vs. direct acylation) but achieve higher purity .
Solubility : Trifluoromethyl and benzoyl groups may reduce solubility compared to ester/carbonate prodrugs, which are designed for enhanced absorption .
Biological Activity
The compound 2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Thieno[2,3-b]pyridine Skeleton : The initial step involves constructing the thieno[2,3-b]pyridine framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent modifications introduce the benzoyl and trifluoromethyl groups. The trifluoromethyl group is particularly significant due to its influence on the compound's electronic properties and biological activity.
Antiproliferative Effects
Research has demonstrated that derivatives of thieno[2,3-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain analogues inhibited HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell growth by over 85% in vitro .
Table 1: Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 5a | HCT116 | >85 |
| 5h | MDA-MB-231 | >85 |
| 5i | HCT116 | >85 |
| 5j | MDA-MB-231 | >85 |
The mechanisms underlying the antiproliferative effects of these compounds include:
- Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death. For example, studies indicated that specific derivatives induced cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptosis .
- Cell Cycle Arrest : The compounds may also interfere with cell cycle progression by affecting the expression levels of proliferating cell nuclear antigen (PCNA), thereby reducing the number of actively proliferating cells .
Case Studies
- A549 and HeLa Cell Lines : In a study evaluating the cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, it was found that certain thieno[2,3-b]pyridine derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanistic Insights : Flow cytometry and immunoblotting analyses revealed that treatment with these compounds resulted in a marked decrease in BrdU incorporation, indicating reduced DNA synthesis and proliferation in treated cells .
Q & A
Q. What synthetic strategies are commonly employed to construct the thieno[2,3-b]pyridine core in this compound?
The synthesis typically involves cyclization of thiophene derivatives with nitrogen-containing precursors. For example, aldol condensation of benzaldehyde and 1-(thiophen-2-yl)ethanone forms intermediates like 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, which undergo further sulfinyl group introduction and cyclization . Key steps include sulfoxidation using H₂O₂/CH₃COOH and purification via flash chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Structural confirmation relies on ¹H/¹³C NMR and ESI-MS . For instance, NMR signals for the trifluoromethyl group appear as singlets near δ 120–125 ppm (¹³C), while aromatic protons show coupling patterns (e.g., δ 7.2–8.0 ppm for thiophene substituents) . Purity (>95%) is validated via HPLC or flash chromatography, with ESI-MS confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 459.1 for derivatives) .
Q. What solvents and reaction conditions optimize the introduction of sulfinyl groups during synthesis?
Sulfinyl groups are introduced using dry CH₃CN or chloroform under reflux with alkyl(halomethyl)sulfanes and Et₃N. Oxidation with H₂O₂/CH₃COOH at 0–5°C prevents over-oxidation to sulfones, achieving >90% yields for intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoyl or phenyl groups) influence bioactivity?
Substitutions alter electronic and steric properties, impacting target binding. For example:
- Trifluoromethyl enhances metabolic stability and lipophilicity, critical for membrane permeability .
- Thiophene vs. phenyl at position 6 modulates π-π stacking with enzyme active sites, as shown in analogues with IC₅₀ differences of >10 μM in enzyme inhibition assays . Data from SAR studies suggest that electron-withdrawing groups (e.g., -CF₃) at position 4 improve potency against 15-prostaglandin dehydrogenase .
Q. What methodologies resolve contradictions in reported synthetic yields for derivatives of this compound?
Yield discrepancies (e.g., 17% for 12m vs. 94% for intermediates in ) arise from:
- Oxidation sensitivity : Over-oxidation to sulfones under prolonged H₂O₂ exposure.
- Solvent polarity : Polar aprotic solvents (DMF) improve cyclization efficiency but may trap byproducts . Mitigation involves strict temperature control (-10°C for sulfoxidation) and iterative TLC monitoring .
Q. What computational or experimental approaches are used to study its binding mechanisms with biological targets?
- Molecular docking : Predicts interactions with enzymes like COX-2, where the benzoyl group occupies hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 0.8–1.2 μM for prostaglandin reductase) .
- Fluorescence quenching assays : Monitor conformational changes in target proteins upon ligand binding .
Q. How does the compound’s stability under physiological conditions affect its applicability in in vivo studies?
Stability assays in simulated gastric fluid (pH 2.0) and plasma show:
- Half-life : >6 hours at 37°C, attributed to the trifluoromethyl group’s resistance to hydrolysis .
- Metabolites : LC-MS identifies primary metabolites as glucuronidated derivatives, suggesting hepatic clearance pathways .
Methodological Insights from Evidence
Contradictions and Resolutions
- Low yields in later synthesis steps (e.g., 17% for 12m ): Attributed to steric hindrance from bulky substituents. Resolution: Use smaller alkyl chains (e.g., methoxypropyl instead of hexyl) .
- Discrepancies in NMR coupling constants : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and temperature. Standardized protocols (25°C, CDCl₃) are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
